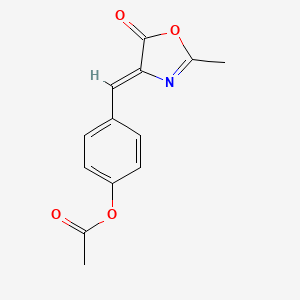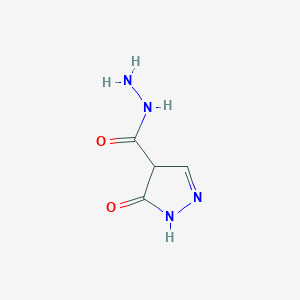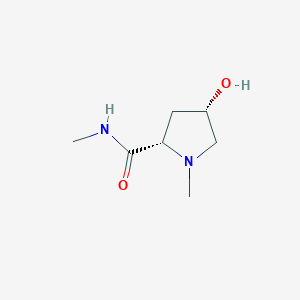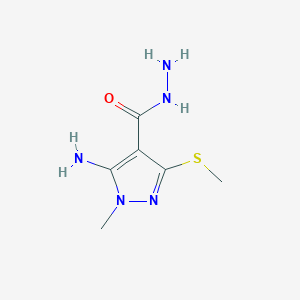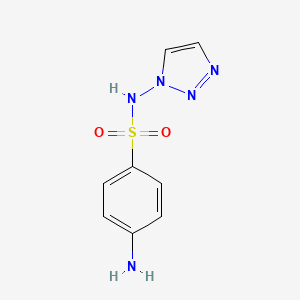
4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a 1,2,3-triazole ring attached to a benzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide typically involves the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” The reaction involves the use of an azide and an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Attachment of the benzenesulfonamide moiety: The triazole ring is then reacted with a sulfonamide derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide moiety.
Chemical Biology: The compound can be used in bioconjugation reactions, leveraging the triazole ring’s stability and reactivity.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as enhanced thermal stability.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide involves its interaction with biological targets:
Molecular Targets: The sulfonamide group can inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis.
Pathways Involved: The inhibition of dihydropteroate synthase leads to a decrease in folate production, which is essential for bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-N-(1H-1,2,4-triazol-1-yl)benzenesulfonamide: Similar structure but with a 1,2,4-triazole ring.
4-Amino-N-(1H-1,2,3-triazol-4-yl)benzenesulfonamide: Similar structure but with the triazole ring attached at a different position.
Uniqueness
4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide is unique due to the specific positioning of the triazole ring, which can influence its reactivity and interaction with biological targets. The 1,2,3-triazole ring provides stability and versatility in chemical reactions, making it a valuable scaffold in various applications .
Propiedades
Número CAS |
51732-40-2 |
|---|---|
Fórmula molecular |
C8H9N5O2S |
Peso molecular |
239.26 g/mol |
Nombre IUPAC |
4-amino-N-(triazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H9N5O2S/c9-7-1-3-8(4-2-7)16(14,15)12-13-6-5-10-11-13/h1-6,12H,9H2 |
Clave InChI |
JBTGJCIHTCIACD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)NN2C=CN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




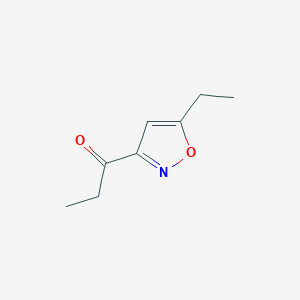
![6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B12875391.png)


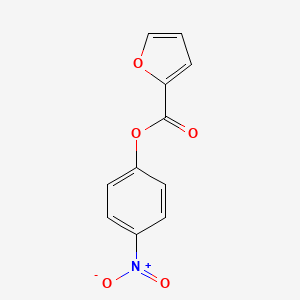
![2-(Difluoromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875426.png)
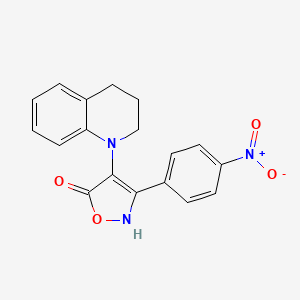
![2-(Difluoromethyl)-6-methylbenzo[d]oxazole](/img/structure/B12875434.png)
